N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide
Description
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Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2/c1-11-6-7-13(8-12(11)2)27-18-14(9-24-27)20(29)26(10-23-18)25-19(28)17-15(21)4-3-5-16(17)22/h3-10H,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOAAJLABJKGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC=C4F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazolo[3,4-d]pyrimidines, a class of compounds to which this molecule belongs, are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases.
Mode of Action
It’s known that pyrazolo[3,4-d]pyrimidines generally exert their effects by inhibiting eukaryotic protein kinases. This inhibition could lead to disruption of various cellular processes, potentially leading to cell death in cancer cells.
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities, particularly in the context of anticancer research and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 395.4 g/mol. The structure comprises a pyrazolo[3,4-d]pyrimidine core with various substituents that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H15F2N5O2 |
| Molecular Weight | 395.4 g/mol |
| CAS Number | 899738-27-3 |
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. In vitro studies have demonstrated that this compound shows potent cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : IC50 = 1.74 µM
- A549 (Lung Cancer) : IC50 values suggest significant inhibition of cell proliferation.
These findings are consistent with studies involving other pyrazolo[3,4-d]pyrimidine derivatives which have been shown to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .
The mechanism of action for this compound primarily involves interaction with specific molecular targets such as enzymes or receptors. The unique arrangement of functional groups allows for enhanced binding affinity to these targets, modulating critical biological pathways involved in cancer progression.
Case Studies
Case Study 1: In Vitro Efficacy
A study evaluated the efficacy of this compound across several cancer cell lines using the MTT assay. The results indicated a dose-dependent inhibition of cell viability in MCF-7 and A549 cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.74 | Induction of apoptosis |
| A549 | 2.45 | Cell cycle arrest at G2/M phase |
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding interactions between this compound and various target proteins involved in cancer pathways. These studies revealed favorable binding energies and interactions that suggest potential as a therapeutic agent .
Scientific Research Applications
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities, particularly in the following areas:
Anticancer Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide has shown promise as an anticancer agent. Studies have demonstrated that related pyrazolo[3,4-d]pyrimidines can inhibit various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | 27.6 |
| Compound B | MDA-MB-231 (Breast Cancer) | 29.3 |
| This compound | Not yet determined |
The mechanism of action typically involves the inhibition of critical kinases involved in cell proliferation and survival pathways.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes that play crucial roles in cellular signaling pathways. For example:
- Phosphodiesterases (PDEs) : Inhibition of these enzymes can lead to increased levels of cyclic nucleotides, which are important for various physiological processes.
Neuroprotective Effects
Preliminary studies suggest that compounds in this class may exert neuroprotective effects by modulating nitric oxide signaling pathways. This modulation is particularly relevant in neurodegenerative disorders where excessive nitric oxide production can lead to neuronal damage.
Case Study 1: Anticancer Research
A study investigating the anticancer properties of related pyrazolo[3,4-d]pyrimidines reported significant cytotoxic effects against several cancer cell lines. The results indicated that these compounds could be developed into effective anticancer agents targeting multiple pathways involved in tumor growth.
Case Study 2: Neuroprotection
Research on neuroprotective agents has highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in reducing neuronal damage in models of neurodegeneration. The modulation of nitric oxide levels was identified as a key factor in their protective effects.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this pyrazolo[3,4-d]pyrimidine derivative?
The synthesis involves multi-step reactions where solvent choice (e.g., ethanol or dimethyl sulfoxide), temperature control (e.g., reflux conditions), and catalysts (e.g., triethylamine) significantly influence yield and purity. For instance, using aprotic solvents like DMF can enhance nucleophilic substitution efficiency during intermediate formation. Reaction times must be monitored via TLC to prevent over-oxidation of sensitive functional groups .
Q. Which spectroscopic methods are most reliable for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying aromatic proton environments and substituent integration. Mass spectrometry (MS) confirms molecular weight, while FTIR identifies carbonyl (C=O) and amide (N-H) stretches. X-ray crystallography, though less common, provides definitive stereochemical data for crystalline derivatives .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
Use polarity-based solubility tests in DMSO, ethanol, and aqueous buffers (e.g., PBS) under varying pH (4–9). Stability is evaluated via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. How do substituent modifications (e.g., 3,4-dimethylphenyl vs. fluorophenyl) impact kinase inhibition selectivity?
Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., -F) on the benzamide moiety enhance ATP-binding pocket interactions in kinases like EGFR. In contrast, bulky 3,4-dimethylphenyl groups may reduce off-target effects by steric hindrance. Computational docking (e.g., AutoDock Vina) paired with mutagenesis assays validates binding hypotheses .
Q. What strategies resolve contradictions in reported IC₅₀ values across cell lines?
Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines. Cross-validate with orthogonal methods:
- Fluorometric assays (e.g., Invitrogen’s KinaseGlō) for enzymatic activity.
- Apoptosis markers (Annexin V/PI) in flow cytometry.
- Transcriptomic profiling (RNA-seq) to identify compensatory pathways .
Q. How can researchers design experiments to elucidate metabolic pathways and toxicity?
- Phase I metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to detect hydroxylated or demethylated metabolites.
- Reactive intermediates : Trapping studies using glutathione (GSH) to identify electrophilic species.
- CYP inhibition : Screen against CYP3A4/2D6 isozymes via fluorogenic substrates .
Methodological Case Studies
Case Study: Optimizing Yield in a Multi-Step Synthesis
- Problem : Low yield (<30%) in the final amide coupling step.
- Solution : Replace EDCl/HOBt with PyBOP as a coupling agent, improving activation of the carboxylic acid intermediate. Use microwave-assisted synthesis (80°C, 20 min) to accelerate reaction kinetics. Confirm completion via ¹H NMR (disappearance of -COOH peak at δ 10-12 ppm) .
Case Study: Addressing Poor Solubility in Animal Studies
- Problem : Insolubility in saline limits dosing in murine models.
- Solution : Formulate as a nanocrystal suspension using wet milling (200 nm particles) with poloxamer 407 as a stabilizer. Validate bioavailability via pharmacokinetic profiling (Cₘₐₓ = 12 µM at 50 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
